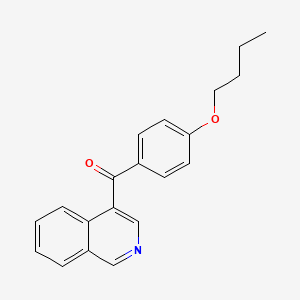
4-(4-Butoxybenzoyl)isoquinoline
説明
4-(4-Butoxybenzoyl)isoquinoline is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Isoquinoline derivatives are known to interact with various biological targets . The specific interactions would depend on the functional groups present in the molecule.
Mode of Action
Without specific information on “4-(4-Butoxybenzoyl)isoquinoline”, it’s difficult to describe its exact mode of action. Isoquinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Isoquinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s size, polarity, and stability .
生物活性
4-(4-Butoxybenzoyl)isoquinoline is a synthetic compound belonging to the isoquinoline family, recognized for its diverse biological activities. Isoquinolines are known for their presence in various natural products and pharmaceuticals, exhibiting significant therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an isoquinoline core with a butoxybenzoyl substituent at the fourth position. Its molecular formula is , and it has a molecular weight of approximately 273.34 g/mol. The structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that isoquinoline derivatives can modulate P-glycoprotein activity, which is crucial in reversing multidrug resistance in cancer cells. This modulation enhances the efficacy of chemotherapeutic agents by improving their intracellular accumulation.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Anticancer Activity : Isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and leukemia cells. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.
- Neuroprotective Effects : Isoquinolines are also explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
A few notable studies highlight the biological activity of related isoquinoline compounds:
- Cytotoxicity Against Cancer Cells :
-
P-Glycoprotein Modulation :
- Research on isoquinoline derivatives showed that they could effectively inhibit P-glycoprotein, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential application in overcoming drug resistance.
- Antimicrobial Activity :
Table: Summary of Biological Activities
特性
IUPAC Name |
(4-butoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-12-23-17-10-8-15(9-11-17)20(22)19-14-21-13-16-6-4-5-7-18(16)19/h4-11,13-14H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVTYELOIKVFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270906 | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-59-1 | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















